Cas no 64193-72-2 (Benzenamine, N,N-diethyl-4-[(2-methyl-4-nitrophenyl)azo]-)
64193-72-2 structure
Product Name:Benzenamine, N,N-diethyl-4-[(2-methyl-4-nitrophenyl)azo]-
CAS No:64193-72-2
MF:C17H20N4O2
MW:312.366303443909
CID:424767
PubChem ID:71380323
Update Time:2025-04-19
Benzenamine, N,N-diethyl-4-[(2-methyl-4-nitrophenyl)azo]- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, N,N-diethyl-4-[(2-methyl-4-nitrophenyl)azo]-
- N,N-diethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline
- DTXSID40802843
- N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline
- 64193-72-2
-
- Inchi: 1S/C17H20N4O2/c1-4-20(5-2)15-8-6-14(7-9-15)18-19-17-11-10-16(21(22)23)12-13(17)3/h6-12H,4-5H2,1-3H3/b19-18+
- InChI Key: JLJDNCQJRHSTOS-VHEBQXMUSA-N
- SMILES: [O-][N+](C1C=CC(=C(C)C=1)/N=N/C1C=CC(=CC=1)N(CC)CC)=O
Computed Properties
- Exact Mass: 312.1588
- Monoisotopic Mass: 312.15862589g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 73.8Ų
Experimental Properties
- PSA: 71.1
Benzenamine, N,N-diethyl-4-[(2-methyl-4-nitrophenyl)azo]- Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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